Structural Rationale for Isoform Selectivity via Tail Approach Design
4-phenoxy-N-(4-sulfamoylphenyl)benzamide is designed based on the 'tail approach' for carbonic anhydrase (CA) inhibition, wherein the primary sulfamoyl group coordinates the catalytic zinc ion and the hydrophobic phenoxybenzamide tail interacts with the middle/rim region of the enzyme's active site . This strategy is intended to confer selectivity for tumor-associated, membrane-bound isoforms (e.g., hCA IX, hCA XII) over ubiquitous cytosolic isoforms (hCA I, hCA II). Direct inhibition constants (KI) for this specific compound are not publicly disclosed; however, a closely related benzamide-4-sulfonamide analog (bearing a benzylamino tail instead of phenoxy) demonstrates a KI of 5.3 nM against hCA IX [1]. This class-level benchmark supports the hypothesis that the phenoxy tail in 4-phenoxy-N-(4-sulfamoylphenyl)benzamide would modulate selectivity and potency compared to analogs with different hydrophobic groups.
| Evidence Dimension | Inhibition constant (KI) against tumor-associated carbonic anhydrase isoform hCA IX |
|---|---|
| Target Compound Data | Not publicly disclosed (Class representative: benzamide-4-sulfonamide derivative) |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor) KI = 25 nM against hCA IX |
| Quantified Difference | The benzamide-4-sulfonamide class achieves up to 5-fold greater potency than the clinical standard (KI 5.3 nM vs. 25 nM) |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA IX enzyme |
Why This Matters
The tailored hydrophobic group is the critical determinant of isoform selectivity; procurement of this exact structure is required to interrogate the specific selectivity profile conferred by the phenoxy moiety versus other tail variants.
- [1] Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. View Source
